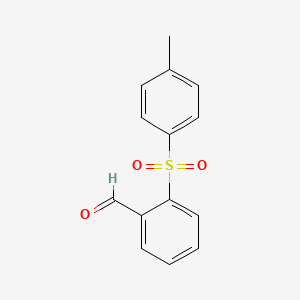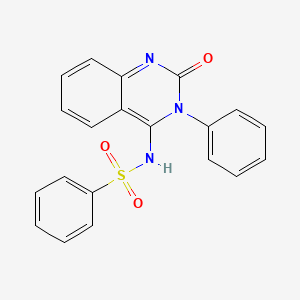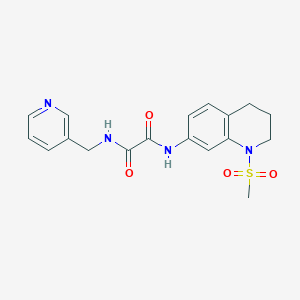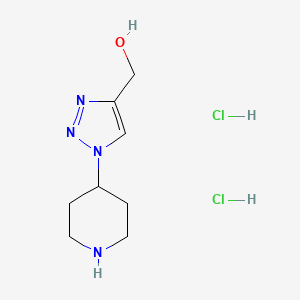![molecular formula C28H37N5O3 B2415459 5-isopropyl-2-phenyl-7-(4-(2-propylpentanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040647-12-8](/img/structure/B2415459.png)
5-isopropyl-2-phenyl-7-(4-(2-propylpentanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-isopropyl-2-phenyl-7-(4-(2-propylpentanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C28H37N5O3 and its molecular weight is 491.636. The purity is usually 95%.
BenchChem offers high-quality 5-isopropyl-2-phenyl-7-(4-(2-propylpentanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-isopropyl-2-phenyl-7-(4-(2-propylpentanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Structure and Stability
- The compound exhibits tautomerism, existing as a zwitterion with a proton localized on the nitrogen atom of the piperidine ring. Its stability in crystal form contrasts with its instability in solution, leading to a mixture of transformation products upon attempts at recrystallization or synthesis. This characteristic is essential for understanding its chemical behavior and potential applications (Gubaidullin, Nabiullin, Kharlamov, & Buzykin, 2014).
Synthetic Applications
- The compound is involved in the synthesis of diverse heterocyclic derivatives. It plays a role in the formation of thieno[2,3-c]pyridines and related systems, highlighting its utility in creating novel chemical structures (El-Kashef, Geies, El-Dean, & Abdel-Hafez, 2007).
- It also contributes to the synthesis of various nitrogen and sulfur heterocyclic derivatives, demonstrating its versatility in the creation of potentially bioactive compounds (Ho & Suen, 2013).
Medicinal Chemistry
- A derivative of the compound, a 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivative, has been synthesized and evaluated as a Mycobacterium tuberculosis pantothenate synthetase inhibitor. This indicates potential applications in developing novel treatments for tuberculosis (Samala, Devi, Nallangi, Yogeeswari, & Sriram, 2013).
Structural Analysis
- X-ray crystallography has been used to determine the structure of related compounds, providing insights into the molecular geometry that could be relevant for understanding the compound's interactions and potential as a pharmacophore (Koshetova et al., 2022).
Heterocyclic Synthesis
- The compound is integral in the synthesis of various heterocyclic structures like pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b][1,6]naphthyridine derivatives, showcasing its role in the generation of diverse chemical entities for potential pharmacological exploration (Jachak, Avhale, Medhane, & Toche, 2006).
Biological Activity
- Compounds derived from this chemical have been evaluated for various biological activities, including antimicrobial and antifungal properties. This suggests its potential utility in the development of new therapeutic agents (Othman, 2013).
Propriétés
IUPAC Name |
2-phenyl-5-propan-2-yl-7-[4-(2-propylpentanoyl)piperazine-1-carbonyl]pyrazolo[4,3-c]pyridin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N5O3/c1-5-10-21(11-6-2)26(34)30-14-16-31(17-15-30)27(35)23-18-32(20(3)4)19-24-25(23)29-33(28(24)36)22-12-8-7-9-13-22/h7-9,12-13,18-21H,5-6,10-11,14-17H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTPRAODVMCYMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)N1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-isopropyl-2-phenyl-7-(4-(2-propylpentanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




methanesulfonamide](/img/structure/B2415381.png)
![[2-(2,6-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2415384.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-pyridin-2-ylsulfanylacetamide](/img/structure/B2415387.png)
![4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2415388.png)
![N-[1-(3-cyanophenyl)cyclopropyl]-2-methanesulfonylpyrimidine-4-carboxamide](/img/structure/B2415389.png)

![6-({4-[(3-fluorophenyl)acetyl]piperazin-1-yl}sulfonyl)-3-methyl-1,3-benzothiazol-2(3H)-one](/img/structure/B2415391.png)
![(E)-methyl 2-((1,4-dimethyl-1H-pyrazole-3-carbonyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2415394.png)


